Pyrogallol Red

Description

The exact mass of the compound this compound is 400.02528851 g/mol and the complexity rating of the compound is 690. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

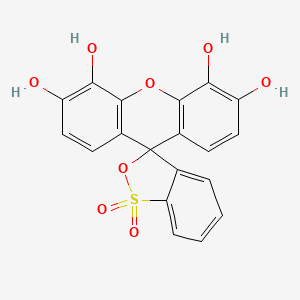

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQNCHZOCSYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067703 | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32638-88-3, 85531-30-2 | |

| Record name | Pyrogallol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32638-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol sulfonphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032638883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrogallol Red: A Technical Guide to its Chemical Properties and Structure

Pyrogallol Red (PGR) is a sulfonephthalein dye with significant applications in analytical chemistry, biochemistry, and diagnostics.[1] Its utility stems from its distinct colorimetric properties and its ability to form complexes with various molecules, most notably proteins and certain metal ions.[2][3] This guide provides an in-depth overview of the chemical properties and structure of this compound, along with detailed experimental protocols for its primary applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known by its synonym Pyrogallolsulfonephthalein, is a green to dark brown crystalline powder.[1] The compound's key physical and chemical properties are summarized in the table below, providing a comprehensive reference for its use in experimental settings.

| Property | Value |

| IUPAC Name | 2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid[4] |

| Synonyms | Pyrogallolsulfonephthalein[2][5] |

| CAS Number | 32638-88-3[1][2][6] |

| Chemical Formula | C19H12O8S[2][4][6] |

| Molecular Weight | 400.36 g/mol [2][4][6] |

| Appearance | Green or brown powder[1] |

| Melting Point | >300 °C[1][7] |

| Boiling Point | 309 °C (lit.)[6][8][9] |

| Solubility | Soluble in water, ethanol, and ammonium hydroxide (10 mg/ml).[6][10] |

| Absorbance Maximum (λmax) | 475 nm in methanol, 539-543 nm in pH 8.0 buffer, ~600 nm when complexed with protein and molybdate.[11][12] |

Chemical Structure

This compound is characterized by a spirocyclic structure derived from a xanthene and a benzoxathiole dioxide backbone. The molecule contains multiple hydroxyl groups, which are crucial for its reactivity and complex-forming abilities.

Experimental Protocols and Methodologies

This compound is a versatile reagent employed in several key laboratory assays. The following sections detail the methodologies for two of its most common applications: total protein quantification and antioxidant capacity assessment.

Total Protein Quantification: The this compound-Molybdate Method

The this compound-Molybdate (PRM) assay is a widely used colorimetric method for the determination of total protein concentration in biological fluids, particularly urine and cerebrospinal fluid (CSF).[12][13] The principle of this assay is based on the formation of a blue-purple complex between the PRM reagent and the basic amino acid residues of proteins in an acidic medium.[14] This complex formation causes a shift in the absorbance maximum of the dye to approximately 600 nm, and the increase in absorbance at this wavelength is directly proportional to the protein concentration in the sample.[11]

-

Reagent Preparation : The working reagent is typically a buffered solution containing this compound (e.g., 0.05 mM) and sodium molybdate (e.g., 0.16 mM) in an acidic buffer. Commercially available kits provide ready-to-use reagents.

-

Assay Procedure :

-

Pipette a small volume (e.g., 20 µL) of the sample (e.g., urine, CSF), standard, and a blank (water or saline) into appropriately labeled test tubes.

-

Add a larger volume (e.g., 1.0 mL) of the this compound-Molybdate reagent to each tube.

-

Mix the contents thoroughly by gentle inversion.

-

Incubate the tubes for a specified period (e.g., 3-10 minutes) at a controlled temperature (room temperature, 30 °C, or 37 °C).[15]

-

Measure the absorbance of the standards and samples at 600 nm against the reagent blank.[11]

-

-

Calculation : The protein concentration in the sample is calculated by comparing its absorbance to that of a known protein standard, typically bovine serum albumin (BSA) or human serum albumin.

Antioxidant Capacity Assessment

This compound is also utilized in assays to determine the antioxidant capacity of various substances.[16] This application leverages the high reactivity of PGR towards reactive oxygen species (ROS) and reactive nitrogen species (RNS). The principle involves the bleaching of this compound by a source of free radicals. Antioxidants present in a sample will compete with PGR for these radicals, thereby inhibiting the color loss of the dye. The degree of inhibition is proportional to the antioxidant capacity of the sample.

-

Reagent Preparation :

-

A stock solution of this compound is prepared in a suitable buffer.

-

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is prepared.[17]

-

-

Assay Procedure :

-

In a microplate or cuvette, a mixture of the this compound solution and the antioxidant sample (or standard, e.g., Trolox) is prepared.

-

The reaction is initiated by the addition of the AAPH solution.

-

The decrease in absorbance of this compound is monitored spectrophotometrically over time at a specific wavelength (e.g., 540 nm).[17]

-

-

Data Analysis : The rate of PGR bleaching in the presence of the antioxidant is compared to the rate in its absence. The antioxidant capacity is often expressed as an equivalent of a standard antioxidant like Trolox.

Conclusion

This compound is a valuable and versatile dye for a range of quantitative biochemical assays. Its well-defined chemical properties and predictable reactivity make it a reliable tool for researchers in various scientific disciplines. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound-molybdate: a reversible, metal chelate stain for detection of proteins immobilized on membrane supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H12O8S | CID 360404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 32638-88-3 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Page loading... [guidechem.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound CAS#: 32638-88-3 [m.chemicalbook.com]

- 11. biolabo.fr [biolabo.fr]

- 12. biolabo.fr [biolabo.fr]

- 13. atlas-medical.com [atlas-medical.com]

- 14. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary protein as measured with a this compound-molybdate complex, manually and in a Hitachi 726 automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation of antioxidant capacity against pathophysiologically relevant oxidants using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Programmable flow system for automation of oxygen radical absorbance capacity assay using this compound for estimation of antioxidant reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Pyrogallol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pyrogallol Red, chemically known as pyrogallolsulfonphthalein. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this vital chemical reagent. This document outlines the primary synthetic route, detailed experimental protocols, and purification techniques, supplemented with quantitative data and process visualizations.

Synthesis of this compound

This compound is a sulfonphthalein dye synthesized through the condensation reaction of pyrogallol and o-sulfobenzoic acid anhydride. This electrophilic substitution reaction is catalyzed by a dehydrating agent, typically a strong acid.

Reaction Principle

The synthesis involves the reaction of two molecules of pyrogallol with one molecule of o-sulfobenzoic acid anhydride. The anhydride reacts with the electron-rich aromatic rings of pyrogallol, leading to the formation of the triphenylmethane-based sulfonphthalein structure.

Experimental Protocol: Condensation Reaction

Materials:

-

Pyrogallol

-

o-Sulfobenzoic acid anhydride

-

Concentrated sulfuric acid (or another suitable dehydrating agent/catalyst)

-

Anhydrous zinc chloride (optional, as a Lewis acid catalyst)

Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine o-sulfobenzoic acid anhydride and a slight molar excess of pyrogallol. A common molar ratio for similar reactions is 1:2.2 (anhydride:phenol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride to the reaction mixture.

-

Heating: Heat the mixture gently in an oil bath. The reaction temperature and time are critical parameters that need to be optimized. For many sulfonphthalein syntheses, temperatures in the range of 120-150°C for several hours are typical. The progress of the reaction can often be monitored by a noticeable change in color.

-

Reaction Quenching: After the reaction is complete (as determined by thin-layer chromatography or the cessation of color change), allow the mixture to cool to room temperature.

-

Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing cold water or a dilute acid solution. This will cause the crude this compound to precipitate out of the solution.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted starting materials, by-products, and residual catalyst. Purification is essential to obtain a high-purity product suitable for analytical and research applications.

Purification Methods

The most common methods for the purification of sulfonphthalein dyes like this compound are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Principle: Recrystallization is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonphthalein dyes, a mixture of ethanol and water is often effective.

Procedure:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Protocol: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Stationary Phase: Silica gel is a common stationary phase for the purification of polar organic compounds like this compound.

Mobile Phase (Eluent): A solvent system with appropriate polarity is required to elute the compound. A gradient of ethyl acetate and hexane, or a mixture of dichloromethane and methanol, could be a starting point for optimization.

Procedure:

-

Column Packing: Prepare a chromatography column with silica gel slurried in the initial, less polar eluent.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Pass the mobile phase through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the this compound.

-

Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

Caption: Purification workflows for this compound.

Quantitative Data Summary

Due to the limited availability of specific published data for the synthesis of this compound, the following table provides a general overview based on typical yields for sulfonphthalein dye syntheses. Researchers should aim to optimize these parameters for their specific experimental setup.

| Parameter | Synthesis | Purification (Recrystallization) |

| Typical Yield | 50-70% (Crude) | 70-90% (Recovery) |

| Purity (Post-Purification) | >95% (by HPLC or Spectroscopy) | >98% (by HPLC or Spectroscopy) |

| Key Reaction Conditions | Temperature: 120-150°C; Time: 2-6 hours | - |

| Key Purification Parameters | - | Solvent Ratio (Ethanol:Water): Optimized for maximum recovery |

Conclusion

The synthesis and purification of this compound, while following the general principles of sulfonphthalein dye chemistry, require careful optimization of reaction and purification conditions to achieve high yields and purity. The protocols and workflows provided in this guide serve as a foundational resource for researchers and professionals. It is recommended to perform small-scale trial reactions to determine the optimal parameters before scaling up the synthesis. Further characterization of the final product using techniques such as NMR, Mass Spectrometry, and FT-IR is crucial to confirm its identity and purity.

Pyrogallol Red: A Technical Guide to its Spectrophotometric Applications

For Researchers, Scientists, and Drug Development Professionals

Molar Extinction Coefficient of Pyrogallol Red

A definitive table of the molar extinction coefficient (ε) of this compound across various solvents is not extensively documented. This is largely because its primary application is in a specific aqueous buffered system for protein analysis. The molar absorptivity of this compound is highly dependent on the solvent, pH, and the presence of other molecules, such as molybdate.

For researchers requiring the molar extinction coefficient of this compound in a specific solvent for their work, it is recommended to determine it experimentally.

Experimental Protocol for Determining Molar Extinction Coefficient

This protocol outlines the spectrophotometric method for determining the molar extinction coefficient of this compound in a chosen solvent.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution (A = εcl). By measuring the absorbance of several solutions of known concentrations, the molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, water)

-

Spectrophotometer

-

Cuvettes with a known path length (typically 1 cm)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure absorbance:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. This can be determined by scanning the absorbance of one of the diluted solutions across a range of wavelengths.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the diluted solutions at the λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) in mol/L on the x-axis.

-

Perform a linear regression analysis on the data points.

-

The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (slope = εl).

-

Calculate ε by dividing the slope by the path length (in cm). The units of ε will be L·mol⁻¹·cm⁻¹.

-

The this compound-Molybdate Protein Assay

The most prevalent application of this compound in research and clinical settings is for the quantitative determination of total protein, particularly in biological fluids like urine and cerebrospinal fluid (CSF).[1][2] This colorimetric method is valued for its simplicity and sensitivity.

Principle of the Assay

The this compound-molybdate protein assay is based on the formation of a blue-purple complex between the this compound-molybdate reagent and proteins in an acidic environment.[3][4] Initially, this compound forms a red-colored complex with sodium molybdate, which has an absorbance maximum at approximately 460 nm.[3] When this complex binds to the basic amino acid residues of proteins, there is a shift in the absorption peak to around 600 nm.[3] The intensity of the color at this wavelength is directly proportional to the protein concentration in the sample.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound-molybdate protein assay as reported in various commercial kits and publications.

| Parameter | Value | Notes |

| Wavelength of Measurement | 598 - 612 nm | The exact wavelength may vary slightly depending on the specific reagent formulation and instrument.[1][3] |

| Linearity Range | Varies (e.g., 20 - 3000 mg/L) | The linear range is dependent on the specific protocol and reagent concentrations. Samples with higher concentrations should be diluted. |

| Reagent Composition | ||

| This compound | ~50-60 µmol/L | A key component of the colorimetric reaction. |

| Sodium Molybdate | ~0.04 mmol/L | Forms a complex with this compound.[3] |

| Solvent | Buffered aqueous solution, may contain methanol (~10%) | The acidic buffer provides the necessary pH for the reaction. Methanol can be included in the formulation.[3] |

| Incubation Time | 5 - 10 minutes | The time required for the color development to stabilize. |

| Incubation Temperature | Room temperature or 37°C | The reaction can be performed at either temperature, with shorter incubation times at 37°C. |

Detailed Experimental Protocol

This protocol is a generalized procedure for the determination of total protein using the this compound-molybdate assay. It is essential to refer to the specific instructions provided with commercial kits.

Materials:

-

This compound-molybdate reagent

-

Protein standard solution (e.g., Bovine Serum Albumin - BSA)

-

Samples containing unknown protein concentrations

-

Spectrophotometer or microplate reader

-

Test tubes or microplate

-

Pipettes

Procedure:

-

Preparation: Allow all reagents and samples to come to room temperature.

-

Assay Setup:

-

Label test tubes or microplate wells for a blank, standards, and unknown samples.

-

Blank: Add the appropriate volume of deionized water or saline.

-

Standards: Add a series of known concentrations of the protein standard solution.

-

Samples: Add the unknown protein samples.

-

-

Reagent Addition: Add the this compound-molybdate reagent to all tubes/wells.

-

Incubation: Mix gently and incubate for the specified time (e.g., 10 minutes) at the recommended temperature (e.g., room temperature).

-

Absorbance Measurement:

-

Set the spectrophotometer or microplate reader to the appropriate wavelength (e.g., 600 nm).

-

Zero the instrument using the blank.

-

Measure the absorbance of all standards and samples.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

References

Spectroscopic properties of Pyrogallol Red (UV-Vis, fluorescence)

An In-depth Technical Guide to the Spectroscopic Properties of Pyrogallol Red

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical probes is paramount. This compound (PGR), a sulfonphthalein dye, is a versatile molecule whose utility in various assays is intrinsically linked to its UV-Visible absorption and, to a lesser extent, its fluorescence properties. This technical guide provides a comprehensive overview of the spectroscopic behavior of this compound, with a focus on its application in quantitative analysis.

UV-Visible Absorption Properties

This compound exhibits a characteristic absorption spectrum that is highly sensitive to its chemical environment, including pH, the presence of metal ions, and binding to macromolecules such as proteins.

General Spectral Characteristics

In its free form, this compound displays a primary absorption peak in the visible region. The exact position of this maximum absorption wavelength (λmax) is dependent on the pH of the solution. For instance, in a pH 8.0 buffer solution, the λmax is observed in the range of 539-543 nm. Another source indicates an absorbance peak at 465 nm, the decrease of which can be monitored to follow reaction kinetics.[1][2] In the far UV region, an absorbance peak at 207 nm has also been reported.[3]

Effect of pH

The color of this compound, and thus its UV-Vis spectrum, is pH-dependent.[4] An increase in pH from acidic to basic conditions can cause a significant shift in the absorption spectrum. For example, the reaction rate of PGR with nitrous acid, followed by a decrease in absorbance at 465 nm, is significantly reduced as the pH increases from 1.6 to 3.4.[1]

Effect of Metal Ion Complexation

This compound forms complexes with various metal ions, leading to distinct changes in its absorption spectrum. The complexation can be observed through the appearance of new absorption bands or shifts in the existing ones. For instance, the formation of a stable ternary complex with Lead (Pb²⁺) in the presence of cetylpyridinium bromide occurs at a pH range of 6.0-7.0, resulting in a bathochromic shift in the λmax.[4] Similarly, complexation with trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺ also alters the electronic spectra, with the specific changes being dependent on the metal ion and the pH.[5][6]

Effect of Protein Binding

One of the most significant and widely utilized spectroscopic properties of this compound is the pronounced shift in its absorption spectrum upon binding to proteins in the presence of a molybdate complex. The free this compound-molybdate complex is reddish with an absorption maximum around 460-480 nm.[7][8][9] Upon binding to the basic amino acid residues of proteins, this complex turns blue, and the absorption maximum shifts to approximately 600 nm.[7][8][9][10] This spectral shift is the basis for a common colorimetric method for total protein quantification.[11][12] The increase in absorbance at 600 nm is directly proportional to the protein concentration in the sample.[10]

Fluorescence Properties

Information regarding the intrinsic fluorescence of this compound is notably scarce in the scientific literature. The primary application of PGR is in colorimetric and spectrophotometric assays that rely on changes in its UV-Vis absorption. While some pyrogallol-derived compounds have been developed as fluorogens for specific applications,[13] this compound itself is not commonly used as a fluorescent probe. Its reaction with hypochlorite leads to a decrease in its visible absorbance, and while the fluorescence of another probe, pyranine, is quenched under similar conditions, the intrinsic fluorescence of PGR was not the focus.[14] Researchers interested in fluorescence-based assays would typically select probes with well-characterized and strong fluorescence emission.

Quantitative Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound gathered from the literature.

| Parameter | Condition | Value (nm) | Reference(s) |

| Absorption Maximum (λmax) | - | 207 | [3] |

| In reaction mixture, followed for bleaching | 465 | [1][2] | |

| Free dye-molybdate complex | 480 | [7] | |

| pH 8.0 buffer solution | 539-543 | ||

| Bleaching by hypochlorite followed at | 540 | [14] | |

| Protein-bound dye-molybdate complex | 600 | [7][8][9][10] |

Table 1: UV-Vis Absorption Maxima of this compound under Various Conditions.

Experimental Protocols

General UV-Vis Spectroscopic Measurement

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound involves dissolving the dye in a suitable solvent or buffer at a known concentration.

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or deionized water).

-

Preparation of Working Solution: Dilute the stock solution to the desired concentration (e.g., 20 µM) in the buffer of choice.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range, for example, from 300 nm to 700 nm.

-

Blank Measurement: Use the same solvent or buffer as used for the working solution to record a baseline (blank).

-

Sample Measurement: Record the absorption spectrum of the this compound working solution.

Protocol for Total Protein Quantification using this compound-Molybdate Method

This method is based on the shift in absorbance of the this compound-molybdate complex upon binding to protein.

-

Reagent Preparation: Prepare the this compound reagent, which typically contains this compound, sodium molybdate, and a buffer to maintain an acidic pH.[8][10] Commercial kits are also available.[7][10][11]

-

Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA).

-

Assay Procedure: a. To a set of test tubes or microplate wells, add a small volume of the standard or unknown sample (e.g., 20 µL).[10] b. Add the this compound reagent to each tube or well (e.g., 1.0 mL).[10] c. Mix and incubate at room temperature for a specified time (e.g., 3-30 minutes).[7][10]

-

Absorbance Measurement: Measure the absorbance of each sample at 600 nm against a reagent blank.[7][10]

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the corrected absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.

Diagrams

Logical Workflow for Protein Quantification using this compound

Caption: Logical workflow for the this compound protein assay.

Signaling Pathway of Spectroscopic Shift in this compound Protein Assay

Caption: Mechanism of the colorimetric shift in the this compound protein assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of the Reaction of this compound, a Polyphenolic Dye, with Nitrous Acid: Role of NO and NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Complex Formation Capabilities of Pyrogallol Based Dipodal Ligand MEP with Trivalent Metal ions: A Potentiometric and Spectrophotometric Investigation – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. biolabo.fr [biolabo.fr]

- 9. biolabo.fr [biolabo.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jantdx.com [jantdx.com]

- 12. atlas-medical.com [atlas-medical.com]

- 13. researchgate.net [researchgate.net]

- 14. Use of this compound and Pyranine as Probes to Evaluate Antioxidant Capacities towards Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Pyrogallol Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol Red (PGR), a water-soluble sulfonphthalein dye, is widely utilized in various analytical and biomedical applications. Its utility in protein quantification assays and as a scavenger of reactive oxygen species (ROS) has made it a valuable tool in research and development. However, the inherent stability of this compound is a critical parameter that can significantly influence the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways under various stress conditions, and offers insights into analytical methodologies for its assessment.

Chemical Stability of this compound

The stability of this compound is influenced by a multitude of factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is paramount for ensuring the integrity of PGR solutions in experimental settings.

pH Stability

The pH of the solution is a critical determinant of this compound's stability. While specific quantitative data on its degradation kinetics across a wide pH range is not extensively available in the literature, it is known that the rate of its reaction with other molecules is pH-dependent. For instance, the reaction of this compound with nitrous acid is significantly influenced by pH, with a considerable decrease in the reaction rate as the pH increases from 1.6 to 3.4.[1][2] This suggests that this compound is more stable at a neutral or near-neutral pH.

Thermal Stability

This compound exhibits moderate thermal stability. While detailed kinetic studies on its thermal degradation are scarce, its melting point is reported to be above 300°C, indicating a degree of thermal robustness in its solid form.[3] However, in solution, elevated temperatures can accelerate its degradation. For instance, the rate of its reaction with nitrous acid increases with temperature, with an apparent activation energy of approximately 12 kcal/mol for the overall process.[1][2] For practical laboratory use, it is recommended to store this compound solutions at 2-8°C to minimize thermal degradation.[4][5][6]

Photostability

Oxidative Stability

This compound is highly reactive towards various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxyl radicals, peroxynitrite, hypochlorite, and superoxide anion radicals.[1][2][5][8] This reactivity forms the basis of its use as an antioxidant capacity indicator. However, it also implies that the presence of oxidizing agents or exposure to air (oxygen) can lead to its rapid degradation. The oxidative degradation of pyrogallol, a related compound, is known to be dependent on the dissolved oxygen levels.[9] Therefore, to maintain the stability of this compound solutions, it is advisable to minimize their exposure to air and strong oxidizing agents.[3]

Degradation Pathways

The degradation of this compound, particularly through oxidation, has been a subject of study. The primary degradation product has been identified as a quinone-type derivative.

Oxidative Degradation Pathway

The oxidative degradation of this compound proceeds via the formation of a phenoxy radical intermediate. This is followed by a second charge transfer reaction, leading to the formation of a stable ortho-quinone derivative.[5] This degradation pathway is consistent across reactions with various reactive species.[5] Mass analysis has confirmed the formation of a single main product, a quinone derivative, and has ruled out the formation of peroxides, hydroperoxides, or chlorinated compounds in these reactions.[5]

Caption: Oxidative degradation pathway of this compound.

Photodegradation and Thermal Degradation Pathways

Detailed mechanistic pathways for the photodegradation and thermal degradation of this compound are not well-elucidated in the current scientific literature. It is plausible that these degradation processes also lead to the formation of quinone-type structures and other smaller degradation products through ring-opening reactions, similar to what is observed for other phenolic compounds. Further research, employing techniques such as mass spectrometry, is required to fully characterize the degradation products and delineate the precise reaction pathways.[10][11][12]

Data Presentation

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Thermal Stability Data for the Reaction of this compound with Nitrous Acid

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | ~12 kcal/mol | Reaction with HONO | [1][2] |

Table 2: Storage and Stability of this compound Solutions

| Storage Condition | Stability | Reference |

| 2-8°C, protected from light | Stable until expiration date | [4][5][6] |

| Room Temperature | Stable under normal conditions (solid) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Determination of this compound Degradation by UV-Visible Spectrophotometry

This protocol outlines the use of UV-Visible spectrophotometry to monitor the degradation of this compound.

Workflow for UV-Visible Spectrophotometric Analysis

Caption: Workflow for analyzing this compound degradation using UV-Vis spectrophotometry.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer) at a known concentration.

-

Stress Application: Subject the this compound solution to the desired stress condition (e.g., elevated temperature, specific light source, or addition of an oxidizing agent).

-

Spectrophotometric Measurement: At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the wavelength of maximum absorption (λmax) for this compound, which is typically around 465 nm or 540 nm, depending on the pH and solvent.[1][8] A decrease in absorbance indicates degradation.

-

Data Analysis: Plot the absorbance values against time. From this data, the degradation kinetics (e.g., first-order or second-order) and the rate constant can be determined.

Protocol 2: Analysis of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of this compound and its degradation products.

Workflow for HPLC Analysis

Caption: Workflow for the analysis of this compound and its degradation products by HPLC.

Methodology:

-

Sample Preparation: Prepare this compound solutions and subject them to the desired stress conditions as described in Protocol 1.

-

HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1 M phosphate buffer at pH 2.6 or 0.1% formic acid in water) and an organic solvent such as acetonitrile.[1][13] The composition can be isocratic or a gradient.

-

Analysis: Inject the filtered samples into the HPLC system. Monitor the elution profile at a suitable wavelength, for example, 380 nm, where both the parent compound and degradation products may absorb.[1]

-

Quantification: The decrease in the peak area of this compound over time can be used to determine the degradation rate. The appearance and increase of new peaks will correspond to the formation of degradation products. For identification of these products, the HPLC system can be coupled to a mass spectrometer (LC-MS).[5]

Stabilization of this compound Solutions

Given its susceptibility to degradation, particularly oxidation, appropriate measures should be taken to stabilize this compound solutions.

-

Protection from Light: Store solutions in amber glass vials or in the dark to prevent photodegradation.

-

Refrigeration: Maintain solutions at 2-8°C to slow down the rate of thermal degradation.

-

Inert Atmosphere: For long-term storage or for applications sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon can help to remove dissolved oxygen and minimize oxidative degradation.

-

Use of Antioxidants and Chelating Agents: While not extensively studied for this compound specifically, the addition of antioxidants or chelating agents to scavenge free radicals and complex metal ions that can catalyze oxidation may improve stability.[14][15] However, the compatibility and potential interference of these additives with the intended application of this compound must be carefully evaluated.

Conclusion

The stability of this compound is a multifaceted issue influenced by pH, temperature, light, and oxidative stress. Its primary degradation pathway involves oxidation to a quinone-type derivative. While quantitative data on its photodegradation and thermal degradation kinetics are limited, this guide provides a foundational understanding of its stability profile and offers practical experimental protocols for its assessment. For researchers, scientists, and drug development professionals, a thorough consideration of these factors is essential to ensure the reliability and accuracy of data generated using this versatile dye. Further research is warranted to fully elucidate the detailed mechanisms of photodegradation and thermal degradation and to develop robust strategies for its stabilization in various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of this compound oxidation induced by free radicals and reactive oxidant species. A kinetic and spectroelectrochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jantdx.com [jantdx.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. This compound oxidation induced by superoxide radicals: application to evaluate redox cycling of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dissolved oxygen levels on oxidative degradation of pyrogallol [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation mechanisms of pyrrolizidine alkaloids and risk prediction of their degradation products based on high resolution mass spectrometry and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.uva.nl [pure.uva.nl]

- 13. SOP for Forced Degradation Study [m-pharmainfo.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Pyrogallol Red: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pyrogallol Red in a range of common aqueous and organic solvents. This document is intended to serve as a valuable resource for laboratory professionals, facilitating the preparation of stock solutions and the design of experiments involving this versatile sulfonephthalein dye. The guide summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key reaction pathways and experimental workflows through clear, concise diagrams.

Quantitative Solubility of this compound

The solubility of this compound can vary significantly depending on the solvent and the pH of the medium. The available data, collated from various technical sources, are presented below. It is important to note the existing discrepancies in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, and the purity of the compound.

Aqueous Solubility

The solubility of this compound in aqueous solutions is a subject of conflicting reports in the literature, with qualitative descriptions ranging from soluble to sparingly or very slightly soluble[1][2][3]. One source specifies a quantitative solubility of 0.77 g/L in water at 100 °C. Another source indicates a solubility of 1 mg/mL in water, though the resulting solution is described as "opaque, dark red," which may suggest a colloidal dispersion rather than a true solution. In alkaline aqueous solutions, the solubility is markedly increased.

| Solvent System | Temperature | Reported Solubility | Citation(s) |

| Water | 100 °C | 0.77 g/L | |

| 1 M Ammonium Hydroxide (NH₄OH) | Room Temperature | 10 mg/mL (clear solution) | [1][4] |

| 0.1 N Sodium Hydroxide (NaOH) | Not Specified | Soluble (clear solution at 0.1%) | [5] |

Table 1: Quantitative Solubility of this compound in Aqueous Solvents

Organic Solvent Solubility

| Solvent | Temperature | Reported Solubility | Citation(s) |

| Ethanol | Not Specified | Soluble | [1][2][4] |

| Methanol | Not Specified | No quantitative data available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available | |

| Acetone | Not Specified | No quantitative data available |

Table 2: Quantitative Solubility of this compound in Organic Solvents

Experimental Protocols for Solubility Determination

A standardized, universally adopted protocol for determining the solubility of this compound has not been identified in the scientific literature. However, based on established methodologies for similar compounds and dyes, two robust protocols are detailed below: one employing UV-Vis spectrophotometry and the other utilizing High-Performance Liquid Chromatography (HPLC).

Protocol 1: Solubility Determination by UV-Vis Spectrophotometry

This method is based on creating a saturated solution of this compound, preparing a dilution series from the supernatant, and measuring the absorbance to determine the concentration.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Spectrophotometer capable of measuring absorbance in the visible range

-

Cuvettes

-

Volumetric flasks and pipettes

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder (e.g., 10 mg) and transfer it to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Cap the vial tightly and agitate the mixture vigorously using a vortex mixer for 2 minutes.

-

Place the vial in a constant temperature shaker or water bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Measurement and Calculation:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Protocol 2: Solubility Determination by HPLC

This method offers higher specificity and is particularly useful for complex mixtures or when the solvent itself has some absorbance.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Appropriate HPLC column (e.g., C18)

-

This compound powder

-

Solvent of interest

-

Mobile phase

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Follow steps 1 and 2 from the UV-Vis Spectrophotometry protocol.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key application of this compound in a biochemical assay and a general experimental workflow for solubility determination.

This compound-Molybdate Protein Assay

This compound is a key component in a colorimetric method for the quantification of total protein, particularly in urine and cerebrospinal fluid[9][10][11]. The underlying principle involves the formation of a complex between this compound and molybdate. In an acidic environment, this complex binds to the basic amino groups of proteins, leading to a shift in the absorption maximum from approximately 460 nm to 600 nm. The intensity of the color at 600 nm is directly proportional to the protein concentration.

Caption: Mechanism of the this compound-Molybdate protein assay.

General Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for determining the solubility of a compound like this compound, incorporating key steps from sample preparation to data analysis.

Caption: A generalized workflow for experimental solubility determination.

References

- 1. This compound | 32638-88-3 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. carlroth.com [carlroth.com]

- 4. This compound CAS#: 32638-88-3 [m.chemicalbook.com]

- 5. apexcolours.com [apexcolours.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. biolabo.fr [biolabo.fr]

- 10. biolabo.fr [biolabo.fr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Chemical derivatives of Pyrogallol Red and their properties

An In-depth Technical Guide to the Chemical Derivatives of Pyrogallol Red and Their Properties

Executive Summary

This compound (PGR), a triphenylmethane dye of the sulfonephthalein class, is a well-established compound in analytical chemistry, primarily utilized as a metallochromic and pH indicator. Its core structure features a pyrogallol moiety (a 1,2,3-trihydroxybenzene ring), which is crucial to its reactivity, particularly its ability to form complexes with metal ions and its redox properties. While the synthesis of a wide array of discrete chemical derivatives of this compound is not extensively documented in publicly available literature, the rich chemistry of its parent compound, Pyrogallol, offers significant insights into potential derivatization strategies and applications.

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its applications. Due to the limited information on specific PGR derivatives, this document extensively covers the derivatives of Pyrogallol as a scientifically sound proxy. We detail the synthesis, properties, and biological activities of key Pyrogallol derivatives, including dimers and polymers, which serve as models for potential functional modifications of the PGR molecule. Detailed experimental protocols for synthesis and analysis are provided, alongside graphical visualizations of key workflows and reaction mechanisms to support researchers, scientists, and drug development professionals.

Introduction to this compound (PGR)

This compound, chemically known as Pyrogallolsulfonephthalein, is a dye valued for its distinct color changes in response to varying pH levels and the presence of metal ions.[1] Its structure is characterized by a sulfonephthalein backbone with a pendant pyrogallol group, which contains three adjacent hydroxyl (-OH) groups.[2] These vicinal hydroxyls are the primary sites of interaction for chelation with metal ions and are responsible for the compound's antioxidant activity.[2][3]

The primary applications of PGR include:

-

Spectrophotometric analysis: Used in methods to quantify total protein in biological fluids and for the detection of various metal ions like molybdenum, lead, and antimony.[2][4]

-

Indicator: Serves as a pH indicator and a metallochromic indicator in complexometric titrations.[1]

-

Antioxidant Research: Employed as a probe to evaluate the antioxidant capacity of various substances due to its high reactivity with free radicals and other reactive oxidant species.[5][6]

Structural Relationship to Pyrogallol

Pyrogallol (Benzene-1,2,3-triol) is the foundational phenolic compound from which this compound derives its key reactive characteristics. Pyrogallol itself is easily oxidized and serves as a precursor to a variety of complex natural products.[7] The study of its derivatives provides a robust framework for predicting the properties and potential applications of functionalized this compound.

Physicochemical and Biological Properties

The properties of this compound are dominated by its polyphenolic nature. The compound is a red powder, very slightly soluble in water but soluble in alcohol and alkaline solutions.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂O₈S | [8][9] |

| Molecular Weight | 400.36 g/mol | [8][9] |

| CAS Number | 32638-88-3 | [1][8] |

| Appearance | Red to green or brown powder | [1][8] |

| Melting Point | > 300 °C | [1] |

| Solubility | Soluble in alcohol; very slightly soluble in water | [8] |

Chemical Derivatives of Pyrogallol

The derivatization of the pyrogallol moiety can significantly alter its biological and chemical properties. Key examples include dimerization, polymerization, and functional group addition.

Pyrogallol Dimer: [1,1'-biphenyl]-2,2',3,3',4,4'-hexaol

Dimerization of pyrogallol can be achieved through an oxidative coupling reaction.[10][11] Studies have shown that the resulting dimer exhibits enhanced biological activities compared to the monomer.

Poly(pyrogallol) (PPG)

Poly(pyrogallol) can be synthesized via the auto-oxidation of pyrogallol in an aqueous buffer.[12] This process yields a biopolymer with a nanofibrous structure. The polymer retains the redox-active gallol functional groups, enabling it to generate reactive oxygen species (ROS), which imparts strong antibacterial properties.[12]

Pyrogallol Aldehyde (2,3,4-Trihydroxybenzaldehyde)

This derivative incorporates an aldehyde functional group, which modifies its reactivity. Pyrogallol aldehyde demonstrates significant antioxidant and anti-inflammatory activities.[13]

Table 2: Biological and Chemical Properties of Pyrogallol and Its Derivatives

| Compound | Property | Value / Observation | Reference |

| Pyrogallol | Antioxidant Activity (DPPH Assay) | 92.77% inhibition at 500 µM | [10][11] |

| Antibacterial Activity (MIC vs. S. aureus) | 512 µg/mL | [10][11] | |

| Antibacterial Activity (MIC vs. E. coli) | 256 µg/mL | [10][11] | |

| Pyrogallol Dimer | Antioxidant Activity (DPPH Assay) | 40.37% inhibition at 500 µM | [10][11] |

| Antibacterial Activity (MIC vs. S. aureus) | 8 µg/mL | [10][11] | |

| Antibacterial Activity (MIC vs. E. coli) | 8 µg/mL | [10][11] | |

| Poly(pyrogallol) | Antibacterial Activity vs. E. coli | 95.5 ± 2.0% inhibition within 2 hours | [12] |

| Pyrogallol Aldehyde | Antioxidant Activity | Scavenges superoxide, hydroxyl, and DPPH radicals | [13] |

| Anti-inflammatory Activity | Reported to possess anti-inflammatory properties | [13] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis of a pyrogallol derivative and its subsequent analysis.

Synthesis of Pyrogallol Dimer via Oxidative Coupling

This protocol describes the synthesis of [1,1'-biphenyl]-2,2',3,3',4,4'-hexaol using DPPH as an oxidizing agent.[10][11]

Materials:

-

Pyrogallol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Acetonitrile

-

Potassium phosphate buffer (pH 7)

-

Thin Layer Chromatography (TLC) plate

-

Rotary evaporator

Procedure:

-

Dissolve 150 mg of Pyrogallol and 350 mg of DPPH in 10 mL of acetonitrile. For improved conversion rates, the reaction can also be conducted in a phosphate buffer.

-

Keep the mixture in the dark at room temperature for 48 hours to allow the oxidative coupling reaction to proceed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent using a rotary evaporator.

-

The resulting product, the pyrogallol dimer, can be further purified using column chromatography.

-

Confirm the structure of the dimer using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Protocol: this compound-Molybdate Method for Total Protein Determination

This protocol is an adaptation for use with a centrifugal analyzer and is noted for its simplicity, speed, and sensitivity.[4]

Reagents:

-

Stock this compound Solution: Dissolve this compound in methanol.

-

Molybdate Solution: Prepare an aqueous solution of sodium molybdate.

-

Succinate Buffer: Prepare a succinate buffer solution and adjust the pH.

-

Working Reagent: Combine the stock PGR solution, molybdate solution, and succinate buffer. Add sodium dodecyl sulfate (SDS) to a final concentration of 25 mg/L to ensure equal chromogenicity for different proteins like albumin and gamma globulins.

Procedure:

-

Standardization: Use a standard solution of human serum albumin for calibration.

-

Sample Preparation: Centrifuge urine or other fluid samples to remove any particulate matter.

-

Analysis:

-

Pipette the sample (e.g., urine) and the working reagent into the analyzer cuvettes.

-

Incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37 °C).

-

Measure the absorbance of the resulting complex at the optimal wavelength (typically around 600 nm).

-

Include a sample blank and a reagent blank for accurate measurement.

-

-

Calculation: Determine the protein concentration in the sample by comparing its absorbance to the calibration curve generated from the standards.

Visualizing Workflows and Mechanisms

Graphical representations of complex processes can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key experimental and chemical pathways.

Conclusion and Future Directions

This compound remains a vital tool in analytical chemistry. While direct chemical derivatization of the PGR molecule is not a widely explored area, the extensive research into its core reactive component, Pyrogallol, provides a valuable blueprint for future work. The demonstrated ability to enhance biological activities, such as antibacterial efficacy, through simple dimerization suggests that functionalization of the pyrogallol moiety on the PGR scaffold could yield novel compounds with tailored properties.

Future research should focus on:

-

Targeted Synthesis: Developing synthetic routes to selectively modify the hydroxyl groups of this compound to create novel derivatives with enhanced sensitivity for specific metal ions or improved properties for biological imaging.

-

Prodrug Development: Exploring the pyrogallol moiety as a point of conjugation for creating prodrugs, where an active pharmaceutical ingredient is released upon a specific trigger (e.g., changes in pH or redox environment).

-

Advanced Materials: Investigating the polymerization of this compound or its incorporation into polymer matrices to create new functional materials for sensing, catalysis, or antimicrobial coatings.

By leveraging the known chemistry of Pyrogallol, the scientific community can unlock the full potential of the this compound scaffold, expanding its utility far beyond its current applications in analytical chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Use of this compound and pyranine as probes to evaluate antioxidant capacities towards hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex Natural Products Derived from Pyrogallols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound | C19H12O8S | CID 360404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. worldresearchersassociations.com [worldresearchersassociations.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of biologically derived poly(pyrogallol) nanofibers for antibacterial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the biological activities of pyrogallol aldehyde? - Blog [chichengbiotech.com]

Pyrogallol Red: A Comprehensive Technical Guide to Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Pyrogallol Red in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. This document also outlines a common experimental application of this compound in total protein quantification.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Pyrogallolsulfonephthalein | [2] |

| CAS Number | 32638-88-3 | [1][2] |

| Molecular Formula | C₁₉H₁₂O₈S | [3] |

| Appearance | Dark brown powder | [2] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Classification

This compound is considered a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

GHS Classification:

While some sources state that the substance is not classified according to the Globally Harmonized System (GHS), others indicate the following hazards[1][2][5]:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | Causes skin irritation.[2] |

| Eye Irritation | 2A | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | May cause respiratory irritation.[2] |

NFPA 704 Diamond:

| Category | Rating |

| Health (Blue) | 1 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 1 |

| Special (White) | - |

Note: Ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).

Toxicological Information

The acute and chronic toxicity of this compound are not fully known.[1] However, it is known to cause irritation upon contact.

| Effect | Description | Citations |

| Acute Toxicity | No effects known. No LD50/LC50 data available. | [1] |

| Skin Irritation | May cause irritation. | [1][3] |

| Eye Irritation | May cause irritation. | [1][3] |

| Respiratory Irritation | May cause respiratory irritation. | [2] |

| Sensitization | No sensitizing effects known. | [1] |

| Carcinogenicity | No classification data is available. | [1] |

| Mutagenicity | No effects known. | [1] |

| Reproductive Toxicity | No effects known. | [1] |

Safe Handling and Storage

Engineering Controls:

-

Ensure eyewash stations and safety showers are close to the workstation.[2]

Personal Protective Equipment (PPE):

| PPE | Specification | Citations |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective suit. | [3][4][7] |

| Respiratory Protection | Use a dust respirator if ventilation is inadequate or dust is generated. | [3][4] |

Handling Procedures:

Storage Conditions:

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. | [1][2][9] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [1][2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1][2][3] |

| Ingestion | Do not induce vomiting. Loosen tight clothing. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention. | [3] |

Spill and Leak Procedures:

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: May emit corrosive fumes.[4] Dust may form an explosive mixture with air.[6][8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][4]

Experimental Protocol: this compound-Molybdate Total Protein Assay

This compound is commonly used in a colorimetric method to determine the total protein concentration in biological fluids like urine and cerebrospinal fluid (CSF).[4][5]

Principle:

The assay is based on the formation of a complex between this compound-molybdate and protein molecules under acidic conditions. This binding shifts the absorbance maximum of the dye to approximately 600 nm. The increase in absorbance at this wavelength is directly proportional to the protein concentration in the sample.[3][5]

Reagents and Equipment:

-

This compound-Molybdate Reagent

-

Protein Standard Solution (e.g., Bovine Serum Albumin)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Test tubes or cuvettes

-

Pipettes

-

Timer

Experimental Workflow:

Caption: Workflow for the this compound total protein assay.

Detailed Procedure:

-

Preparation:

-

Prepare a series of protein standards of known concentrations.

-

Prepare a blank using the same buffer as the samples.

-

-

Assay:

-

Pipette a small volume of each standard, unknown sample, and blank into separate test tubes.

-

Add the this compound-molybdate reagent to each tube.

-

Mix the contents of the tubes thoroughly.

-

Incubate the tubes at room temperature for a specified time (e.g., 5-10 minutes).[4]

-

-

Measurement:

-

Set the spectrophotometer to 600 nm and zero it with the blank.

-

Measure the absorbance of each standard and unknown sample.

-

-

Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the standards.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Logical Relationships in Emergency Response

Caption: Decision-making flowchart for this compound emergencies.

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information. All laboratory personnel should be thoroughly trained on the hazards and proper handling procedures before working with this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Determination Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biolabo.fr [biolabo.fr]

- 5. biolabo.fr [biolabo.fr]

- 6. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. ovid.com [ovid.com]

- 9. [PDF] An improved this compound-molybdate method for determining total urinary protein. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Pyrogallol Red-Molybdate Assay for Total Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrogallol Red-Molybdate (PRM) assay is a colorimetric method used for the quantitative determination of total protein in various biological samples.[1][2][3] This method is particularly noted for its simplicity, speed, sensitivity, and cost-effectiveness.[1][4][5] It is frequently employed for analyzing protein content in urine and cerebrospinal fluid (CSF), making it a valuable tool in clinical diagnostics and research for monitoring conditions like proteinuria, which can be an indicator of renal disease.[2][6][7]

The principle of the assay is based on the formation of a blue-purple complex between the this compound-molybdate reagent and proteins in an acidic environment.[1][2][6] The dye reagent, in the absence of protein, has a characteristic absorbance spectrum. Upon binding to the basic amino acid residues of proteins, the absorption maximum of the complex shifts to approximately 600 nm.[6][8] The intensity of the color produced is directly proportional to the protein concentration in the sample.[2][6][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound-Molybdate assay based on various sources.

Table 1: Reagent Composition

| Component | Concentration | Source |

| This compound | 0.05 mM - 0.06 mmol/L | [2][6][7][8] |

| Sodium Molybdate | 0.04 mmol/L - 0.16 mM | [2][6][7][8] |

| Sodium Dodecyl Sulfate (SDS) (optional) | 25 mg/L | [4][5] |

Table 2: Assay Parameters

| Parameter | Value | Source |

| Wavelength of Maximum Absorbance (λmax) | ~600 nm (range: 578-612 nm) | [2][6][9] |

| Linearity Range | 0.01 - 2.0 mg/mL | [8] |

| Lower Limit of Detection | ~1 µg/mL | [1] |

| Incubation Time | 3 - 10 minutes | [2][8][9] |

| Incubation Temperature | Room Temperature (15-25°C) or 37°C | [2][9] |

| Color Stability | At least 30 minutes | [2][9] |

Table 3: Performance Characteristics

| Characteristic | Observation | Source |

| Precision (Within-run CV) | < 3.3% | [10] |

| Precision (Day-to-day CV) | 2.9% | [10] |

| Correlation with other methods (e.g., Biuret) | Good (r ≈ 0.951 - 0.995) | [4][5][10] |

Experimental Protocols

Reagent Preparation

The PRM assay can be performed using commercially available kits or with user-prepared reagents.

1. This compound-Molybdate (PRM) Reagent:

-

A typical formulation involves dissolving this compound and sodium molybdate in a suitable acidic buffer.[8]

-

For improved performance and to ensure equal chromogenicity for different proteins like albumin and gamma globulins, Sodium Dodecyl Sulfate (SDS) can be added to the reagent at a concentration of 25 mg/L.[4][5]

-

Commercial kits often provide a ready-to-use solution.[2][8]

2. Protein Standard:

-

A standard protein solution, such as Bovine Serum Albumin (BSA) or Human Serum Albumin, at a known concentration (e.g., 1 mg/mL or 100 mg/dL) is required to generate a standard curve.[6][7][8]

Assay Procedure (Manual Method)

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the protein standard (e.g., BSA) in the same buffer as the sample. A typical concentration range for the standard curve could be from 0.1 to 1.0 mg/mL.

-